![molecular formula C13H10Cl2O B578773 Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol CAS No. 1219805-85-2](/img/structure/B578773.png)
Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol
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Overview
Description
Scientific Research Applications
Drug Development Tracer
This compound is incorporated into drug molecules as a stable heavy isotope of hydrogen, carbon, and other elements. It serves largely as a tracer for quantitation during the drug development process .
Analytical Standard
It may be used as an analytical standard in various chemical analyses to ensure accuracy and consistency in research findings .
Mechanism of Action
Target of Action
It is a deuterium-labeled compound, which suggests that it may be used as a tracer in drug development and research .
Mode of Action
Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol interacts with its targets by incorporating stable heavy isotopes of hydrogen (deuterium) into drug molecules . This deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
The incorporation of deuterium into drug molecules can influence various biochemical processes, including drug metabolism and pharmacokinetics .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The compound’s deuteration can potentially influence the drug’s interaction with its targets, thereby affecting its overall therapeutic effect .
properties
IUPAC Name |
bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H/i1D,2D,3D,4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUYGURFBULKPA-PGRXLJNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])O)[2H])[2H])Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.